1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a complex organic compound featuring a unique structure that combines a benzimidazole core with a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of 1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimidine with benzimidazole derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes like Hsp90 and thioredoxin reductase, disrupting cellular homeostasis and inducing cell death .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and trimethoxyphenyl-containing molecules. For example:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and exhibits similar anticancer properties.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with antimicrobial activities.
What sets 1-[2-Methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone apart is its unique combination of the benzimidazole core and the trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other derivatives .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
InChI |
InChI=1S/C22H23N3O4/c1-12-18(13(2)26)19(14-10-11-17(27-3)21(29-5)20(14)28-4)25-16-9-7-6-8-15(16)24-22(25)23-12/h6-11,19H,1-5H3,(H,23,24) |
InChI Key |
OYYSHYLCCHUBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.